

X-ray crystallography of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	<i>Methyl trans-4-</i>
Compound Name:	<i>Aminocyclohexanecarboxylate</i>
	<i>Hydrochloride</i>
Cat. No.:	B168856

[Get Quote](#)

Navigating the Crystalline Landscape of Tranexamic Acid Derivatives: A Comparative Guide

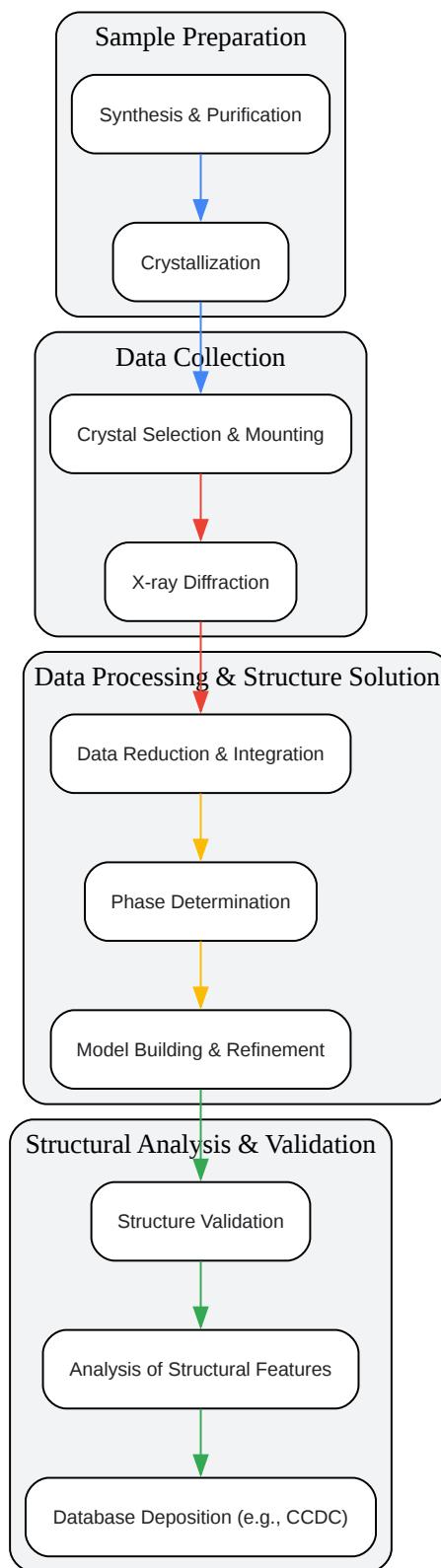
A detailed crystallographic analysis of **methyl trans-4-aminocyclohexanecarboxylate hydrochloride** and its derivatives remains an uncharted area in publicly accessible scientific literature. Despite extensive searches, specific X-ray diffraction data for this compound and its close analogs are not available. This guide, therefore, endeavors to provide a comparative overview based on the crystallographic data of the closely related and therapeutically significant compound, tranexamic acid, and its various synthesized molecular salts and cocrystals. This information serves as a valuable proxy for understanding the potential solid-state structure and intermolecular interactions of **methyl trans-4-aminocyclohexanecarboxylate hydrochloride** derivatives.

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of a molecule is paramount for predicting its behavior, designing new derivatives, and optimizing its properties. X-ray crystallography stands as the gold standard for elucidating the precise arrangement of atoms in a crystalline solid. This guide will delve into the

structural insights gained from the crystallographic studies of tranexamic acid derivatives and present a generalized experimental workflow for such analyses.

Comparative Crystallographic Data of Tranexamic Acid Derivatives

While data for the target methyl ester is unavailable, a 2018 study provides a wealth of crystallographic information on nine molecular salts and two cocrystals of tranexamic acid (TXA).^[1] This data offers valuable insights into the conformational preferences of the tranexamic acid backbone and the hydrogen bonding networks that govern its crystal packing.


Compound	Formulation	Cystal System	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å³)	z
TXA-OXA (2:1 salt)	$\text{H}_{16}\text{N O}_2^+$ · $\text{C}_2\text{O}_4^{2-}$	Monoclinic	P2 ₁ /c	10.3 318(4)	11.2 355(4)	16.3 533(6)	90	105. 748(2)	90	1825 .84(1)	4 2)
TXA-FUM (2:1 salt)	$\text{H}_{16}\text{N O}_2^+$ · C_4H_2 · O_4^{2-}	Monoclinic	P2 ₁ /c	10.5 961(3)	11.1 963(3)	18.5 135(5)	90	108. 385(1)	90	2084 .18(1)	4 0)
TXA-SUA (2:1 salt)	$\text{H}_{16}\text{N O}_2^+$ · C_4H_4 · O_4^{2-}	Monoclinic	P2 ₁ /c	10.5 186(4)	11.1 643(4)	18.5 670(6)	90	108. 118(2)	90	2073 .49(1)	4 3)
TXA-MAL E (1:1 salt)	C_8H_1 · 6NO_2^+ · C_4H_3 · O_4^{2-}	Monoclinic	P2 ₁ /c	10.8 703(3)	11.1 213(3)	11.8 315(3)	90	109. 117(1)	90	1351 .76(6)	4)
TXA-MALI (1:1 salt)	C_8H_1 · 6NO_2^+ · C_4H_3 · O_4^{2-}	Monoclinic	P2 ₁ /n	5.89 06(2)	24.3 184(8)	9.77 19(3)	90	96.5 26(2)	90	1389 .26(8)	4)
TXA-2,4H	C_8H_1 · 6NO_2^+	Monoclinic	P2 ₁ /c	14.1 678(5.86 90(2)	18.5 833(90	93.9 91(2)	90	1541 .98(1)	4

BA	+. .	C	5)	7)		0)			
(1:1 salt)	C ₇ H ₅								
	O ₄ ⁻								
TXA-	C ₈ H ₁								
2,6H	₆ NO ₂	Mon oclini	P2 ₁ / c	12.0 620(4)	11.2 335(3)	11.4 920(4)		98.2 43(2)	1539 .81(8) 4)
(1:1 salt)	C ₇ H ₅	c							
	O ₄ ⁻								
TXA-	C ₈ H ₁								
GAA	₆ NO ₂	Tricli nic	P-1	7.91 71(3)	8.87 78(3)	11.9 686(4)	98.7 11(2)	107. 567(2)	94.1 86(2) 778. 69(5) 2
(1:1 salt)	C ₇ H ₅								
	O ₅ ⁻								
TXA-	C ₈ H ₁								
SYN	₆ NO ₂	Mon oclini	P2 ₁ / n	15.0 131(5)	5.82 76(2)	19.1 673(6)	102. 396(2)	1634 .61(9) 4)	
A	+. .	oclini							
(1:1 salt)	C ₉ H ₇	c							
	O ₄ ⁻								
TXA-	C ₈ H ₁								
FER	₅ NO ₂	Mon oclini	P2 ₁ / c	12.0 315(4)	5.83 64(2)	23.9 531(8)	90.5 48(2)	1681 .40(1) 4 0)	
(1:1 cocry salt)	C ₁₀ H	c							
	₁₀ O ₄								
TXA-	C ₈ H ₁								
CAF	₅ NO ₂	Mon oclini	P2 ₁ / n	13.0 645(5)	6.84 80(3)	19.8 273(8)	105. 101(2)	1711 .66(1) 4 2)	
(1:1 cocry salt)	C ₈ H ₁	c							
	₀ N ₄ O ₂								
	²								

Data extracted from a study on tranexamic acid salts and cocrystals.^[1] TXA: Tranexamic Acid, OXA: Oxalic Acid, FUM: Fumaric Acid, SUA: Succinic Acid, MALE: Maleic Acid, MALI: Malic Acid, 2,4HBA: 2,4-Dihydroxybenzoic Acid, 2,6HBA: 2,6-Dihydroxybenzoic Acid, GAA: Gallic Acid, SYNA: Synapic Acid, FER: Ferulic Acid, CAF: Caffeine.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure through single-crystal X-ray diffraction follows a well-established workflow. The diagram below illustrates the key stages of this process, from crystal selection to the final structural analysis.

[Click to download full resolution via product page](#)

Figure 1. A generalized workflow for single-crystal X-ray crystallography.

Experimental Protocols

A general protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of a small organic molecule like a tranexamic acid derivative is outlined below. This protocol is a composite of standard laboratory practices.

Synthesis and Crystallization

- **Synthesis:** The derivative of interest is synthesized using appropriate organic chemistry reactions. For instance, tranexamic acid salts and cocrystals can be prepared by a water-mediated solvent evaporation method.[1] This typically involves dissolving equimolar amounts of tranexamic acid and the coformer in a suitable solvent, followed by slow evaporation to promote crystal growth.[1]
- **Purification:** The synthesized compound is purified to homogeneity using techniques such as recrystallization, column chromatography, or sublimation.
- **Crystallization:** High-quality single crystals suitable for X-ray diffraction are grown. Common methods include:
 - **Slow Evaporation:** A saturated solution of the compound is allowed to evaporate slowly at a constant temperature.
 - **Vapor Diffusion:** A solution of the compound is placed in a small, open container within a larger sealed container that holds a more volatile solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the compound's solution leads to crystallization.
 - **Cooling:** A saturated solution at a higher temperature is slowly cooled to induce crystallization.

Single-Crystal X-ray Diffraction

- **Crystal Mounting:** A suitable single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation at low temperatures.

- Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a radiation source (e.g., Mo K α or Cu K α). The crystal is rotated through a series of angles, and the diffraction pattern is recorded on a detector.
- Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the diffraction spots are integrated and corrected for various experimental factors.
- Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.
- Structural Analysis and Validation: The final refined structure is validated to ensure its quality and chemical sensibility. This involves checking bond lengths, bond angles, and other geometric parameters. The final atomic coordinates and other crystallographic information are then deposited in a public database like the Cambridge Structural Database (CSD) to make them available to the scientific community.[\[2\]](#)

Conformational Analysis of the Cyclohexane Ring

The conformation of the cyclohexane ring is a critical aspect of the structure of **methyl trans-4-aminocyclohexanecarboxylate hydrochloride** and its derivatives. In substituted cyclohexanes, the chair conformation is the most stable.[\[3\]](#) Substituents can occupy either axial or equatorial positions.

For a trans-1,4-disubstituted cyclohexane, such as the title compound, the two substituents are on opposite sides of the ring. In the most stable chair conformation, both bulky substituents will preferentially occupy the equatorial positions to minimize steric hindrance, specifically 1,3-diaxial interactions.[\[4\]](#) Therefore, it is highly probable that in the crystal structure of **methyl trans-4-aminocyclohexanecarboxylate hydrochloride**, both the amino group (as an ammonium cation) and the methyl carboxylate group are in equatorial positions.

The crystal structure of tranexamic acid, as observed in its complex with plasmin, confirms this preference for a diequatorial conformation of the aminomethyl and carboxylate groups in the chair-form of the cyclohexane ring.^[5] This conformation allows for an extended structure, which is likely important for its biological activity. The hydrogen bonding interactions involving the ammonium and carboxylate groups, as well as the hydrochloride counter-ion, would play a significant role in the overall crystal packing.

In conclusion, while the definitive crystal structure of **methyl trans-4-aminocyclohexanecarboxylate hydrochloride** remains to be determined, the analysis of closely related tranexamic acid derivatives provides a strong foundation for predicting its solid-state conformation and packing. Future crystallographic studies on the title compound are necessary to confirm these predictions and to provide a more complete understanding of its structure-property relationships.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. Cambridge Structural Database - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. X-ray crystal structure of plasmin with tranexamic acid-derived active site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [X-ray crystallography of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b168856#x-ray-crystallography-of-methyl-trans-4-aminocyclohexanecarboxylate-hydrochloride-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com